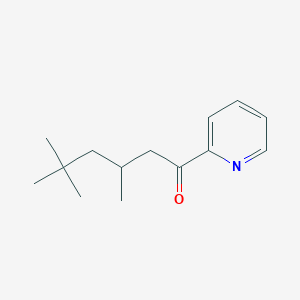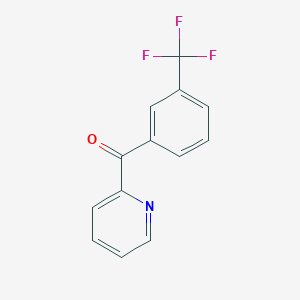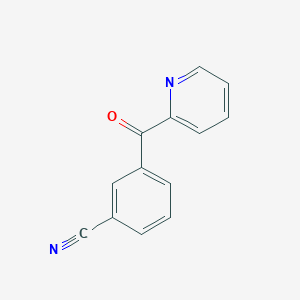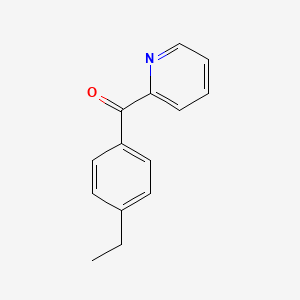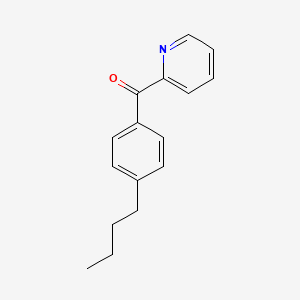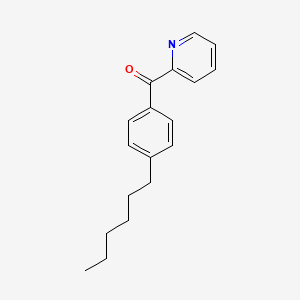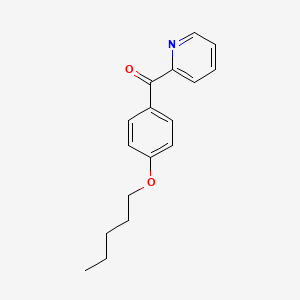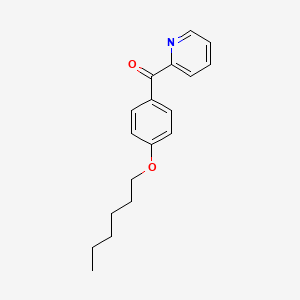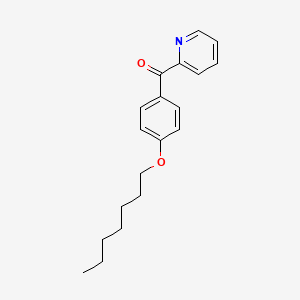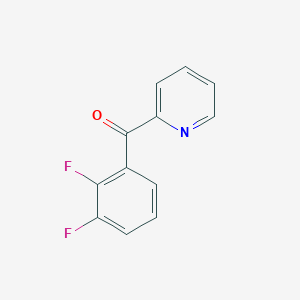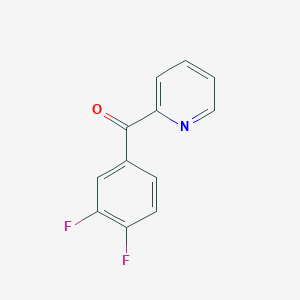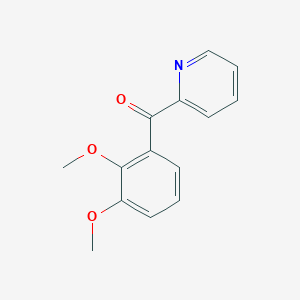
2'-Cyano-2-phenylacetophenone
Descripción general
Descripción
2’-Cyano-2-phenylacetophenone is a chemical compound with the molecular formula C15H11NO . Its molecular weight is 221.25 g/mol.
Molecular Structure Analysis
The molecular structure of 2’-Cyano-2-phenylacetophenone consists of a phenyl group (a ring of six carbon atoms) attached to a cyano group (a carbon triple-bonded to a nitrogen) and an acetophenone group (a two-carbon ketone attached to another phenyl group) .Aplicaciones Científicas De Investigación
Antibacterial Applications
One of the related compounds, 2′,3′,4′-trihydroxy-2-phenylacetophenone derivatives, have been synthesized and examined for their antibacterial activities. These derivatives have shown varying degrees of antibacterial activity against Gram-positive strains such as Bacillus subtilis and Staphylococcus aureus, indicating potential for antibacterial agent development (Goto, Kumada, Ashida, & Yoshida, 2009).
Asymmetric Synthesis
2-Substituted acetophenones, including 2-cyanoacetophenones, have been used in the synthesis of optically active alcohols via asymmetric transfer hydrogenation. This process is crucial for producing optically active amino alcohols with excellent enantiomeric excess, highlighting its importance in the synthesis of chiral molecules (Watanabe, Murata, & Ikariya, 2002).
Photoinitiating Systems
Photoinitiators like 2,2-dimethoxy-2-phenylacetophenone have been investigated for their cytocompatibility, crucial for applications in cell encapsulation and biomaterials. Studies suggest that certain photoinitiators are more compatible with living cells, making them suitable for medical and dental applications (Bryant, Nuttelman, & Anseth, 2000).
Fluorescence Probing
Derivatives of BODIPY with cyano and p-aminophenylthio substituents have been developed as fluorescence turn-on probes. These compounds can selectively detect biothiols like cysteine and homocysteine, distinguishing them from glutathione, which is essential in biochemical and medical research for detecting and quantifying thiol-containing compounds in biological systems (Wang, Wei, Li, & Xie, 2018).
Green Chemistry
Efforts to synthesize dihydroxyacetophenones, such as 2',4'-dihydroxyacetophenone, from resorcinol and acetic acid highlight the move towards green chemistry. This involves using non-polluting and reusable catalysts, contributing to the development of sustainable and environmentally friendly chemical processes (Yadav & Joshi, 2002).
Mecanismo De Acción
Target of Action
It is known that cyanoacetamide derivatives, which include compounds like 2’-cyano-2-phenylacetophenone, are considered important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
Cyanoacetamide derivatives are known to participate in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions .
Biochemical Pathways
It is known that cyanoacetamide derivatives, including 2’-cyano-2-phenylacetophenone, are used in the synthesis of various organic heterocycles . These heterocycles can have diverse biological activities, which suggests that 2’-Cyano-2-phenylacetophenone may indirectly influence multiple biochemical pathways through its role in the synthesis of these compounds .
Result of Action
It is known that cyanoacetamide derivatives have diverse biological activities . This suggests that 2’-Cyano-2-phenylacetophenone may have indirect effects at the molecular and cellular level through its role in the synthesis of biologically active heterocycles .
Action Environment
It is known that the synthesis of cyanoacetamide derivatives can be carried out under various reaction conditions , suggesting that the synthesis and potentially the action of 2’-Cyano-2-phenylacetophenone could be influenced by environmental factors.
Propiedades
IUPAC Name |
2-(2-phenylacetyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c16-11-13-8-4-5-9-14(13)15(17)10-12-6-2-1-3-7-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLUXVWDTYCYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642284 | |
| Record name | 2-(Phenylacetyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898783-78-3 | |
| Record name | 2-(Phenylacetyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-cyano-2-phenylacetophenone formed according to the research?
A1: The study describes the formation of 2-cyano-2-phenylacetophenone through a series of reactions initiated by the Flash Vacuum Thermolysis (FVT) of a specific pyrroledione derivative (compound 10 in the paper) []. This process leads to the formation of an NH-imidoylketene intermediate (compound 11) []. This intermediate can undergo a 1,3-phenyl shift to yield an α-oxoketenimine (compound 16), which then isomerizes to 2-cyano-2-phenylacetophenone (compound 18) at elevated temperatures (optimally at 700 °C) [].
Q2: Is there any computational data supporting this reaction pathway?
A2: Yes, the researchers employed computational chemistry to study the reaction pathway. They calculated energy profiles for the unsubstituted imidoylketene, the diphenylimidoylketene (compound 11), and the N-tert-butylimidoylketene using the B3LYP/6-31G** level of theory []. These calculations provide insights into the energetic feasibility of the proposed reaction steps.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



